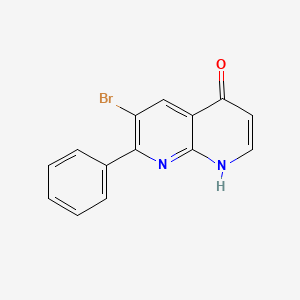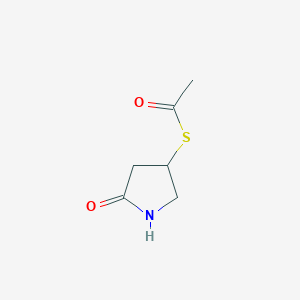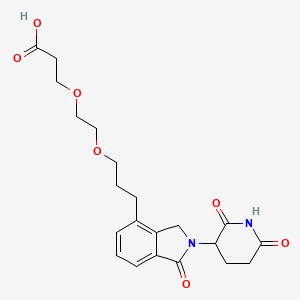
Phthalimidinoglutarimide-C3-O-PEG1-C2-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phthalimidinoglutarimide-C3-O-PEG1-C2-acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a phthalimide group, a glutarimide moiety, and a polyethylene glycol (PEG) linker, which collectively contribute to its versatility in chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-C3-O-PEG1-C2-acid typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked via a PEG chain. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
-
Step 1: Synthesis of Phthalimide Intermediate
Reagents: Phthalic anhydride, ammonia
Conditions: Reflux in ethanol
-
Step 2: Synthesis of Glutarimide Intermediate
Reagents: Glutaric anhydride, ammonia
-
Step 3: Coupling Reaction
Reagents: Phthalimide intermediate, glutarimide intermediate, PEG linker
Conditions: Catalysts such as DCC (dicyclohexylcarbodiimide), solvents like dichloromethane
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Phthalimidinoglutarimide-C3-O-PEG1-C2-acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the phthalimide or glutarimide moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄), conditions include acidic or basic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄), conditions include anhydrous solvents.
Substitution: Reagents like alkyl halides, conditions include polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Phthalimidinoglutarimide-C3-O-PEG1-C2-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of protein-ligand interactions due to its PEG linker, which enhances solubility and biocompatibility.
Medicine: Investigated for its potential as a drug delivery agent, particularly in targeted therapies.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of Phthalimidinoglutarimide-C3-O-PEG1-C2-acid involves its interaction with specific molecular targets. The phthalimide and glutarimide groups can form hydrogen bonds and hydrophobic interactions with proteins, while the PEG linker enhances solubility and facilitates cellular uptake. These interactions can modulate biological pathways, making the compound useful in therapeutic applications.
相似化合物的比较
Phthalimidinoglutarimide-C3-O-PEG1-C2-acid can be compared with similar compounds such as:
- Phthalimidinoglutarimide-C3-O-PEG1-C2-amine HCl
- Phthalimidinoglutarimide-C3-O-PEG1-C2-Br
These compounds share similar structural features but differ in their functional groups, which can influence their reactivity and applications. For instance, the amine HCl variant may be more suitable for certain biological assays, while the bromine derivative could be used in halogenation reactions.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in research and industry.
属性
分子式 |
C21H26N2O7 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC 名称 |
3-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H26N2O7/c24-18-7-6-17(20(27)22-18)23-13-16-14(3-1-5-15(16)21(23)28)4-2-9-29-11-12-30-10-8-19(25)26/h1,3,5,17H,2,4,6-13H2,(H,25,26)(H,22,24,27) |
InChI 键 |
RTCWSRWDMKNIJV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCOCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl-](/img/structure/B14775274.png)
![N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)formamide](/img/structure/B14775276.png)
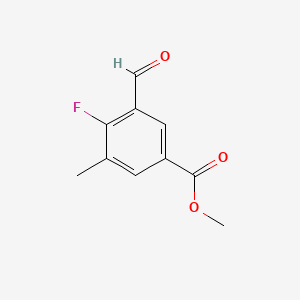
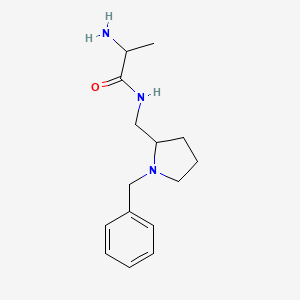
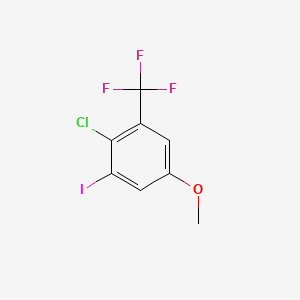
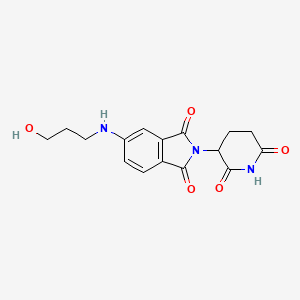
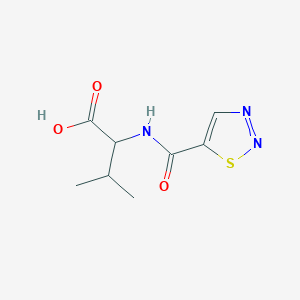
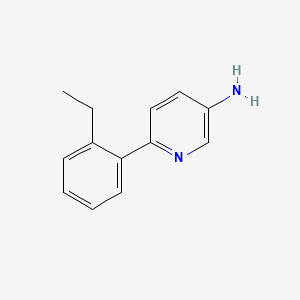
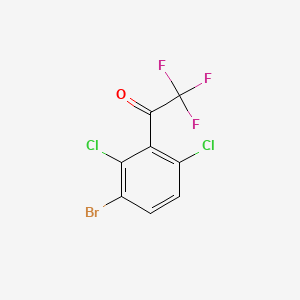
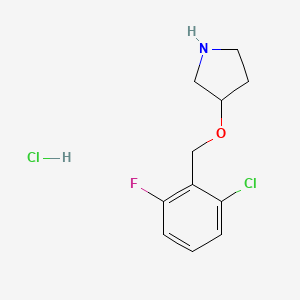
![N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14775346.png)
